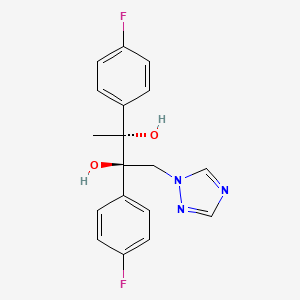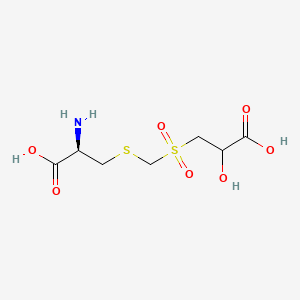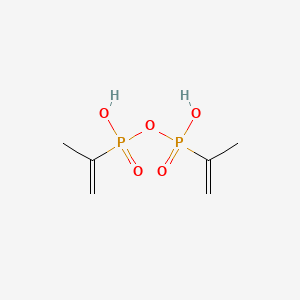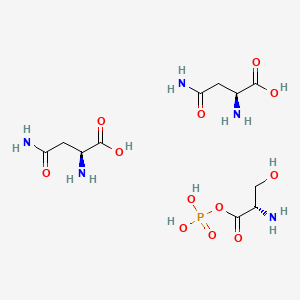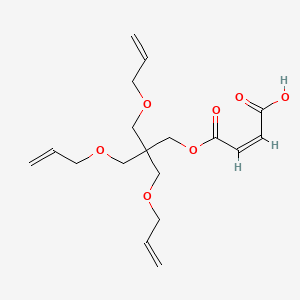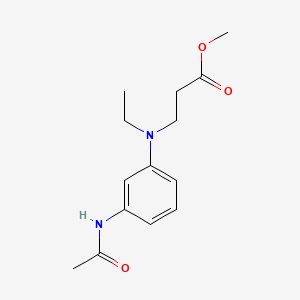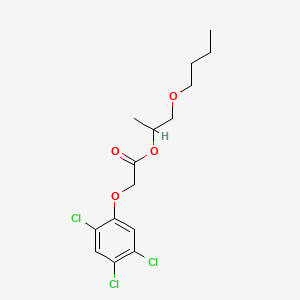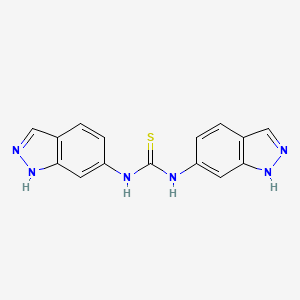
N,N'-Di(1H-indazol-6-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di(1H-indazol-6-yl)thiourea: is a chemical compound with the molecular formula C15H12N6S. It is characterized by the presence of two indazole rings attached to a central thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di(1H-indazol-6-yl)thiourea typically involves the reaction of 6-aminoindazole with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di(1H-indazol-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indazole rings can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted indazole derivatives
Scientific Research Applications
Chemistry: N,N’-Di(1H-indazol-6-yl)thiourea is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The indazole rings can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals .
Medicine: N,N’-Di(1H-indazol-6-yl)thiourea has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further drug development .
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which N,N’-Di(1H-indazol-6-yl)thiourea exerts its effects is primarily through the inhibition of specific enzymes. The indazole rings can bind to the active sites of these enzymes, blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
- N-(1H-indazol-6-yl)thiourea
- 1,3-Di(1H-indazol-6-yl)urea
Comparison: N,N’-Di(1H-indazol-6-yl)thiourea is unique due to the presence of two indazole rings, which can enhance its binding affinity to enzyme active sites compared to similar compounds with only one indazole ring. This structural feature can lead to increased potency and specificity in its applications .
Properties
CAS No. |
7255-94-9 |
|---|---|
Molecular Formula |
C15H12N6S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,3-bis(1H-indazol-6-yl)thiourea |
InChI |
InChI=1S/C15H12N6S/c22-15(18-11-3-1-9-7-16-20-13(9)5-11)19-12-4-2-10-8-17-21-14(10)6-12/h1-8H,(H,16,20)(H,17,21)(H2,18,19,22) |
InChI Key |
OTJWJLLGPAFTIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NC3=CC4=C(C=C3)C=NN4)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



